
4-Bromo-1-methoxy-2-(methoxymethyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methoxy-2-(methoxymethyl)butane is an organic compound with the molecular formula C6H13BrO2. It is a brominated ether, characterized by the presence of a bromine atom, two methoxy groups, and a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Scientific Research Applications
4-Bromo-1-methoxy-2-(methoxymethyl)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether cleavage and bromine substitution.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bromine-sensitive pathways.
Industry: Utilized in the manufacture of specialty chemicals and as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methoxy-2-(methoxymethyl)butane typically involves the bromination of 1-methoxy-2-(methoxymethyl)butane. This can be achieved through the reaction of 1-methoxy-2-(methoxymethyl)butane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methoxy-2-(methoxymethyl)butane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom, forming 1-methoxy-2-(methoxymethyl)butane.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 1-methoxy-2-(methoxymethyl)butanol or 1-methoxy-2-(methoxymethyl)butanenitrile can be formed.
Oxidation: Products like 4-bromo-1-methoxy-2-(methoxymethyl)butanal or 4-bromo-1-methoxy-2-(methoxymethyl)butanoic acid.
Reduction: 1-Methoxy-2-(methoxymethyl)butane.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methoxy-2-(methoxymethyl)butane involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy groups can participate in oxidation and reduction reactions, altering the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(methoxymethyl)benzene
- 4-Bromo-2-methoxy-1-(methoxymethyl)benzene
- 2-Bromobenzyl methyl ether
Uniqueness
4-Bromo-1-methoxy-2-(methoxymethyl)butane is unique due to its specific combination of functional groups, which confer distinct reactivity patterns. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-1-methoxy-2-(methoxymethyl)butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO2/c1-9-5-7(3-4-8)6-10-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRNYVASQLUEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CCBr)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
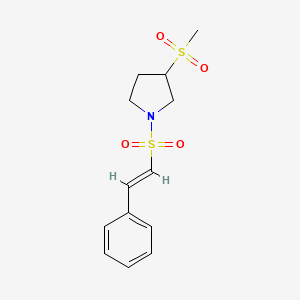
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2887914.png)

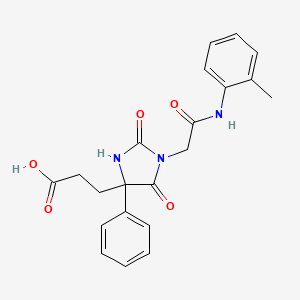
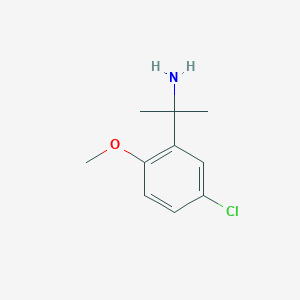
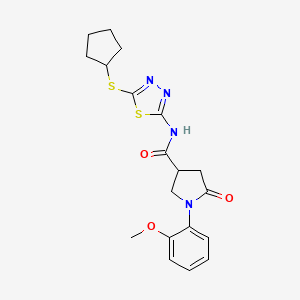
![5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2887928.png)
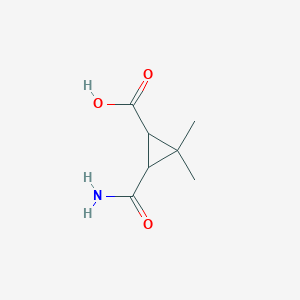



![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2887933.png)

![4-{[4-(tert-butyl)benzyl]sulfanyl}-N-methyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2887936.png)
